
2-(2-benzoyl-5-methoxyphenoxy)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-benzoyl-5-methoxyphenoxy)-N,N-dimethylacetamide, commonly known as BMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDA is a white crystalline powder that is soluble in organic solvents and is primarily used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of BMDA is not fully understood. However, it is believed that BMDA exerts its antitumor activities by inhibiting the growth of cancer cells and inducing apoptosis. BMDA has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects
BMDA has been shown to exhibit antitumor activities in various cancer cell lines, including breast, lung, and prostate cancer. BMDA has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death. In addition, BMDA has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BMDA in lab experiments include its high yield and excellent purity. BMDA is also a versatile reagent that can be used in various organic synthesis reactions. However, the limitations of using BMDA include its potential toxicity and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on BMDA. One area of research is the development of new anticancer drugs based on the structure of BMDA. Another area of research is the synthesis of novel materials using BMDA as a building block. Additionally, the mechanism of action of BMDA needs to be further elucidated to fully understand its potential applications. Finally, more research is needed to determine the long-term effects of BMDA on human health.
Conclusion
In conclusion, BMDA is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The synthesis of BMDA is straightforward, and the yield and purity of the product are excellent. BMDA has been shown to exhibit antitumor activities and has been used as a lead compound for the development of new anticancer drugs. BMDA has also been used as a building block in the synthesis of novel materials and as a reagent in organic synthesis. However, more research is needed to fully understand the mechanism of action of BMDA and its potential long-term effects on human health.
Métodos De Síntesis
The synthesis of BMDA involves the reaction of 2-benzoyl-5-methoxyphenol with N,N-dimethylacetamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of BMDA is typically high, and the purity of the product is excellent.
Aplicaciones Científicas De Investigación
BMDA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BMDA has been shown to exhibit antitumor activities and has been used as a lead compound for the development of new anticancer drugs. BMDA has also been used as a building block in the synthesis of novel materials, such as dendrimers and polymers. In organic synthesis, BMDA has been used as a reagent for the synthesis of various compounds, including amides, esters, and ketones.
Propiedades
IUPAC Name |
2-(2-benzoyl-5-methoxyphenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19(2)17(20)12-23-16-11-14(22-3)9-10-15(16)18(21)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKXTAJPGPGFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)
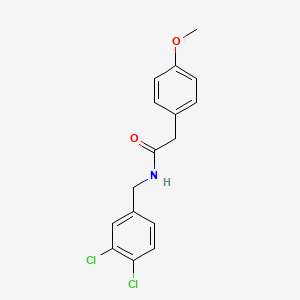
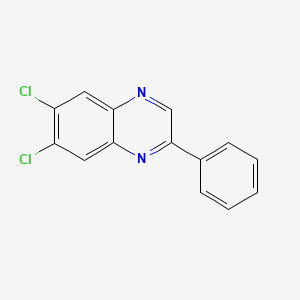
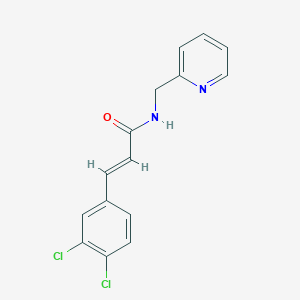
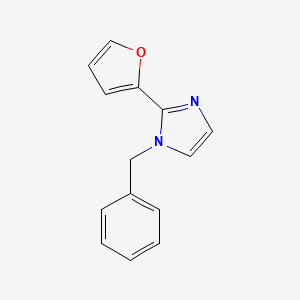
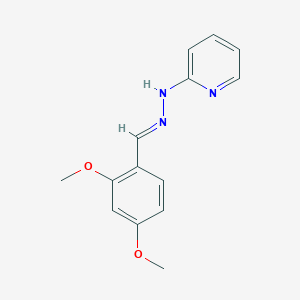
![3-{[(benzoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5714720.png)
![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)
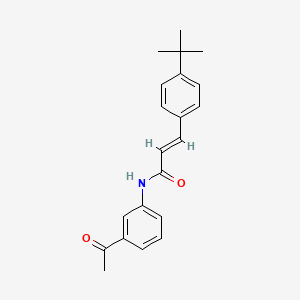
![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)